(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide
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Overview
Description
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that features a complex structure with a benzo[d][1,3]dioxole moiety and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the phenyldiazenyl group: This step involves the diazotization of aniline followed by coupling with a phenol derivative.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.
Quaternary ammonium compounds: These compounds share some chemical properties but have different applications and mechanisms of action.
Uniqueness
(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1020229-36-0 |
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Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H17N3O3/c25-21(13-15-6-11-19-20(12-15)27-14-26-19)22-16-7-9-18(10-8-16)24-23-17-4-2-1-3-5-17/h1-12H,13-14H2,(H,22,25) |
InChI Key |
NPRSZRBUXRSJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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